molecular formula C9H15N3 B13322818 (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13322818
M. Wt: 165.24 g/mol
InChI Key: AVIMDQPLUNQZLB-UHFFFAOYSA-N
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Description

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C9H15N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of cyclobutyl ketone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then methylated using methyl iodide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrazol-5-yl)methanamine: A similar compound with a different substituent on the pyrazole ring.

    (4-cyclobutyl-1H-pyrazol-5-yl)methanamine dihydrochloride: A hydrochloride salt form of the compound.

Uniqueness

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to its specific cyclobutyl and methyl substituents, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-12-9(5-10)8(6-11-12)7-3-2-4-7/h6-7H,2-5,10H2,1H3

InChI Key

AVIMDQPLUNQZLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)CN

Origin of Product

United States

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